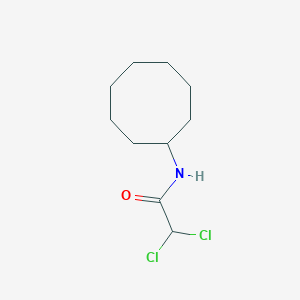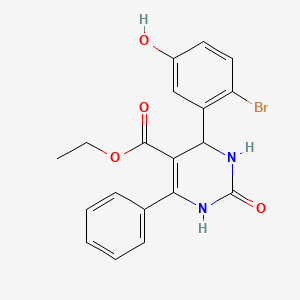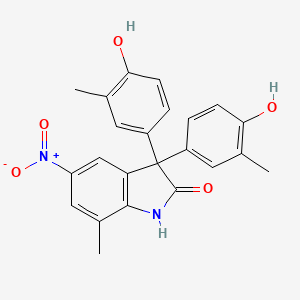
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1,3-dihydro-2H-indol-2-one, commonly known as BHIN, is a synthetic compound that belongs to the family of indole derivatives. BHIN has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of BHIN involves the inhibition of various enzymes and signaling pathways. BHIN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. BHIN has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, BHIN has been found to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BHIN has been reported to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BHIN has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, BHIN has been found to reduce the levels of lipid peroxidation, a process that leads to cell damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHIN has several advantages as a research tool. It is a synthetic compound, which allows for easy production and purification. BHIN is also stable under various conditions, making it suitable for use in a wide range of experiments. However, BHIN has some limitations, such as its relatively high cost and limited solubility in water. These limitations can make it challenging to use BHIN in certain experiments.
Direcciones Futuras
There are several future directions for research on BHIN. One potential area of research is the development of BHIN-based drugs for the treatment of cancer and inflammation. Additionally, BHIN could be used as a tool for the study of various signaling pathways and enzymes. Furthermore, the synthesis of BHIN derivatives could lead to the development of compounds with improved properties, such as increased solubility and potency.
In conclusion, BHIN is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. BHIN has been found to possess anti-inflammatory, antioxidant, and antitumor properties. BHIN inhibits various enzymes and signaling pathways and has several biochemical and physiological effects. BHIN has several advantages as a research tool, but it also has some limitations. There are several future directions for research on BHIN, including the development of BHIN-based drugs and the synthesis of BHIN derivatives.
Aplicaciones Científicas De Investigación
BHIN has shown potential as a therapeutic agent in several scientific research studies. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. BHIN has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, BHIN has been shown to have a protective effect on liver and kidney function.
Propiedades
IUPAC Name |
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-12-8-15(4-6-19(12)26)23(16-5-7-20(27)13(2)9-16)18-11-17(25(29)30)10-14(3)21(18)24-22(23)28/h4-11,26-27H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBHQGNUSPMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide](/img/structure/B3959628.png)
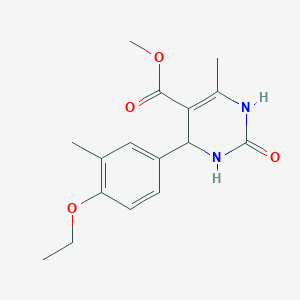
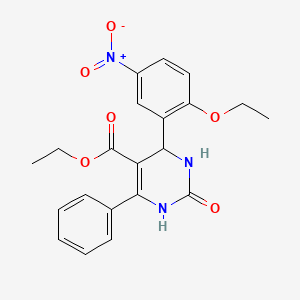
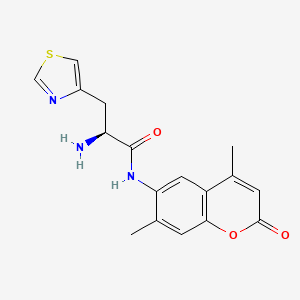

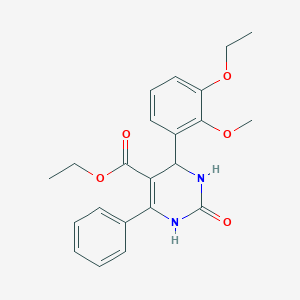
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3959684.png)
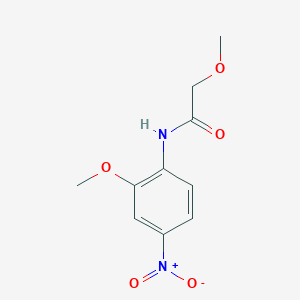

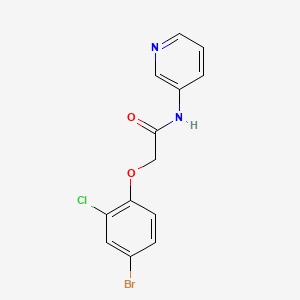
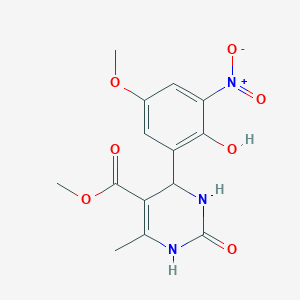
![2-(2-{[2-(aminocarbonyl)-4-nitrophenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3959717.png)
